![molecular formula C28H26N4O7S2 B2976274 ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 361166-16-7](/img/structure/B2976274.png)
ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures are often used in organic synthesis, particularly those containing thiazole rings . Thiazoles are a type of heterocyclic compound that have diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as protodeboronation of boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds often involves a variety of functional groups, including carbonyl groups, ethoxy groups, and thiazole rings .Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and various types of C-C bond formations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely, but they often include characteristics such as solubility in polar organic solvents, stability in air and moisture, and reactivity with various chemical reagents .Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of compounds, including those related to the chemical structure of interest, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. For example, compounds have demonstrated significant growth inhibition in L1210 cells and shown substantial in vivo antifilarial activity against adult worms in experimentally infected jirds (S. Ram et al., 1992). The biological activity associated with these compounds appears to be linked to mitotic spindle poisoning, suggesting a mechanism of action that could be explored further for therapeutic applications.
Chemical Synthesis and Reactivity
Research has focused on the synthetic pathways to create derivatives of thiazole compounds. A study details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of thiazole chemistry for generating compounds with potential pharmacological properties (H. M. Mohamed, 2014). Another research demonstrated the synthetic feasibility of similar compounds and their reactions, highlighting the chemical reactivity of these molecules for further functionalization (H. M. Mohamed, 2021).
Pharmacological Applications
The pharmacologically active benzo[b]thiophen derivatives, which share structural motifs with the compound of interest, have been explored for their potential applications in drug development. These studies include the synthesis of various amines and thiouronium salts, investigating their pharmacological properties and providing a basis for the development of new therapeutic agents (N. Chapman et al., 1971).
Antitumor Agents
The exploration of 2-acylamino, 2-aroylamino, and ethoxycarbonyl imino-1,3,4-thiadiazoles as antitumor agents highlights the potential medicinal applications of thiazole derivatives. Selected compounds from this research exhibited in vitro antitumor activities, suggesting a promising avenue for the development of new cancer therapies (K. Sancak et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O7S2/c1-5-37-25(35)21-15(3)29-27(40-21)31-23(33)17-7-11-19(12-8-17)39-20-13-9-18(10-14-20)24(34)32-28-30-16(4)22(41-28)26(36)38-6-2/h7-14H,5-6H2,1-4H3,(H,29,31,33)(H,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVOTJOAWOSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

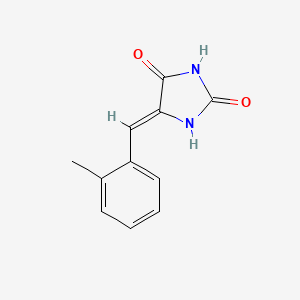
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
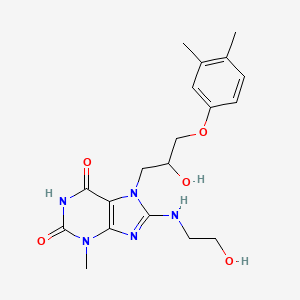
![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)
![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)
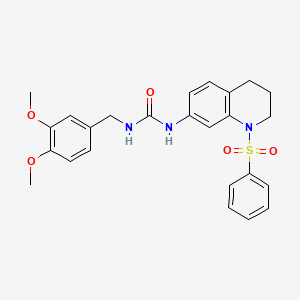
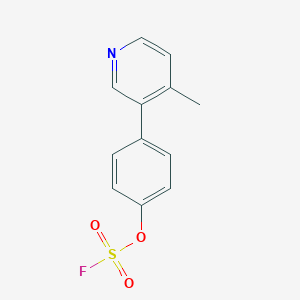

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)
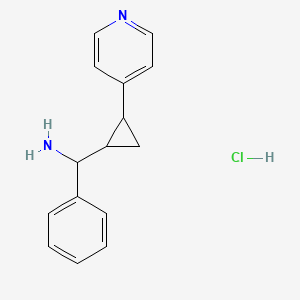
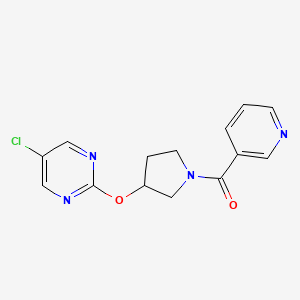
![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
